molecular formula C24H42O3 B3326200 5beta-Cholane-3alpha,7alpha,24-triol CAS No. 23848-46-6

5beta-Cholane-3alpha,7alpha,24-triol

Cat. No.: B3326200
CAS No.: 23848-46-6
M. Wt: 378.6 g/mol
InChI Key: NGALQDLKWWSXMK-CBHFXPLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Cholane-3alpha,7alpha,24-triol is a bile alcohol, a type of steroid derivative. It is a hydroxylated form of cholane, featuring hydroxyl groups at the 3alpha, 7alpha, and 24 positions. This compound is significant in the study of bile acids and their metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Cholane-3alpha,7alpha,24-triol typically involves the hydroxylation of cholane derivatives. One common method includes the use of selective hydroxylation reactions, where specific reagents and catalysts are employed to introduce hydroxyl groups at the desired positions. For instance, the use of osmium tetroxide (OsO4) in the presence of a co-oxidant can facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. These methods are often preferred due to their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5beta-Cholane-3alpha,7alpha,24-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove hydroxyl groups, forming dehydroxylated derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 3-keto, 7-keto, or 24-keto derivatives.

    Reduction: Formation of dehydroxylated cholane derivatives.

    Substitution: Formation of halogenated or alkylated cholane derivatives.

Scientific Research Applications

5beta-Cholane-3alpha,7alpha,24-triol has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroid derivatives.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of 5beta-Cholane-3alpha,7alpha,24-triol involves its interaction with specific molecular targets, such as bile acid receptors. It can modulate the activity of these receptors, influencing various metabolic pathways. The hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Cholane-3alpha,7alpha,24-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups at the 3alpha, 7alpha, and 24 positions make it a valuable compound for studying bile acid metabolism and for potential therapeutic applications.

Properties

IUPAC Name

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGALQDLKWWSXMK-CBHFXPLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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